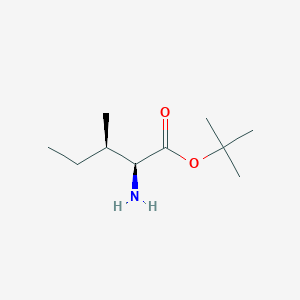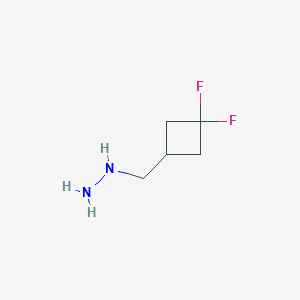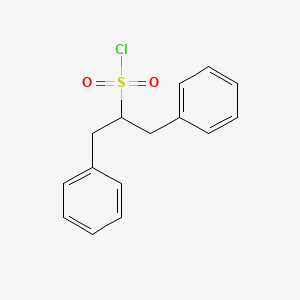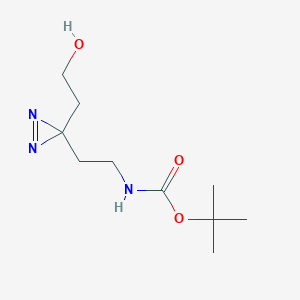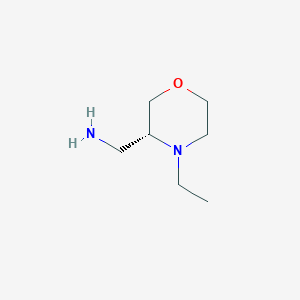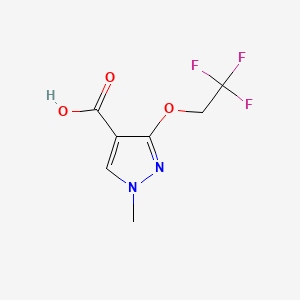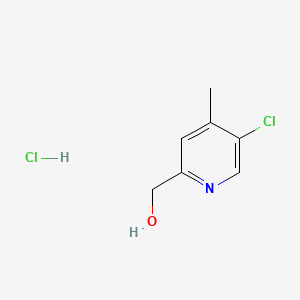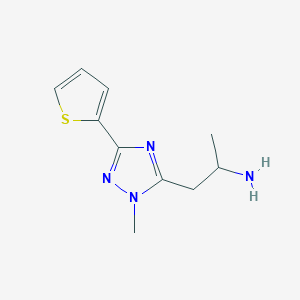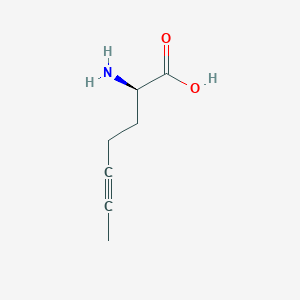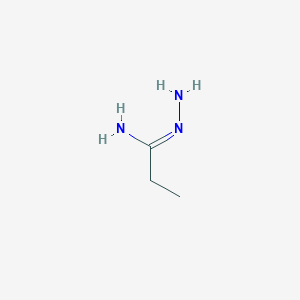
n-Aminopropanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-Aminopropanimidamide is an organic compound with the molecular formula C₃H₉N₃ It is a derivative of propanimidamide, where an amino group is attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of n-Aminopropanimidamide typically involves the reaction of propionitrile with ammonia under specific conditions. One common method is the Ritter reaction, where propionitrile reacts with ammonia in the presence of a strong acid, such as sulfuric acid, to form the desired product. The reaction conditions usually involve moderate temperatures and controlled pH levels to ensure the formation of this compound.
Industrial Production Methods
In industrial settings, this compound can be produced through large-scale chemical processes. The industrial production often involves the use of continuous flow reactors, where the reactants are continuously fed into the reactor, and the product is continuously removed. This method allows for efficient production and better control over reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
n-Aminopropanimidamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Oximes or nitriles.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
n-Aminopropanimidamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is explored for its potential use in drug development, particularly in the synthesis of pharmaceuticals with specific biological activities.
Industry: It is used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of n-Aminopropanimidamide involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
n-Propylamine: Similar in structure but lacks the amidine group.
n-Butylamine: Similar but with a longer carbon chain.
n-Methylpropanimidamide: Similar but with a methyl group attached to the nitrogen.
Uniqueness
n-Aminopropanimidamide is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with different molecular targets. Its versatility makes it valuable in multiple fields, including chemistry, biology, and medicine.
Propiedades
Número CAS |
75276-53-8 |
|---|---|
Fórmula molecular |
C3H9N3 |
Peso molecular |
87.12 g/mol |
Nombre IUPAC |
N'-aminopropanimidamide |
InChI |
InChI=1S/C3H9N3/c1-2-3(4)6-5/h2,5H2,1H3,(H2,4,6) |
Clave InChI |
HCLJUHIWHHTNQT-UHFFFAOYSA-N |
SMILES isomérico |
CC/C(=N/N)/N |
SMILES canónico |
CCC(=NN)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


